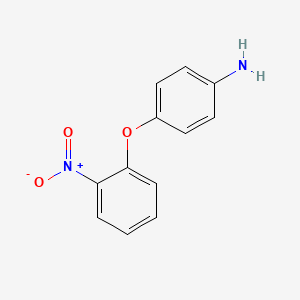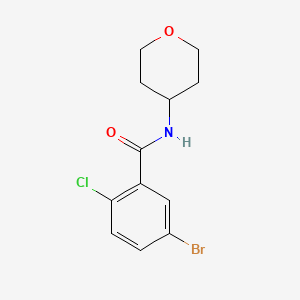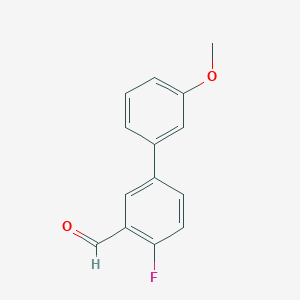![molecular formula C14H8F4O B7860221 4-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B7860221.png)
4-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde is a fluorinated aromatic aldehyde compound characterized by the presence of a fluorine atom and a trifluoromethyl group on the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde typically involves the following steps:
Biphenyl Derivative Formation: The starting material is a biphenyl derivative, which undergoes halogenation to introduce fluorine atoms.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfone.
Industrial Production Methods: In an industrial setting, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid are used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as alkyl lithium compounds.
Major Products Formed:
Oxidation: 4-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid.
Reduction: 4-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-ol or 4-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new fluorinated compounds with potential pharmaceutical applications.
Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological macromolecules.
Medicine: The compound is explored for its potential use in drug discovery, particularly in the design of new therapeutic agents with improved pharmacokinetic properties.
Industry: It is utilized in the production of advanced materials, such as fluorinated polymers, which exhibit enhanced chemical and thermal stability.
Mecanismo De Acción
The mechanism by which 4-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine and trifluoromethyl groups enhance the compound's binding affinity and selectivity.
Comparación Con Compuestos Similares
4-Fluoro-4'-(trifluoromethyl)-1,1'-biphenyl: Lacks the aldehyde group.
4,4'-Bis(trifluoromethyl)-1,1'-biphenyl: Contains two trifluoromethyl groups instead of one.
4-Fluorobenzotrifluoride: Contains a single fluorine atom and a trifluoromethyl group on a benzene ring.
Uniqueness: 4-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde is unique due to the presence of both fluorine and trifluoromethyl groups on the biphenyl structure, combined with the aldehyde functionality. This combination provides distinct chemical properties and reactivity compared to similar compounds.
Propiedades
IUPAC Name |
2-fluoro-5-[4-(trifluoromethyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O/c15-13-6-3-10(7-11(13)8-19)9-1-4-12(5-2-9)14(16,17)18/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZRJSNPRWVFQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)C=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Fluoro-2'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B7860200.png)





![1-[5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl]ethan-1-one](/img/structure/B7860243.png)

